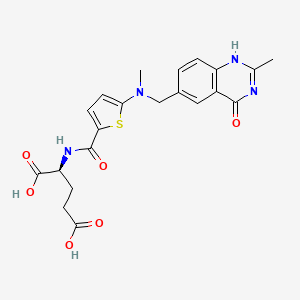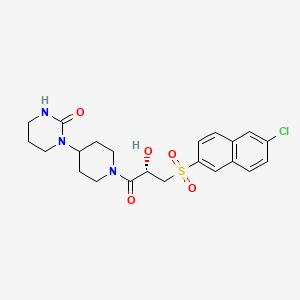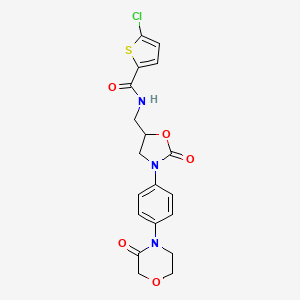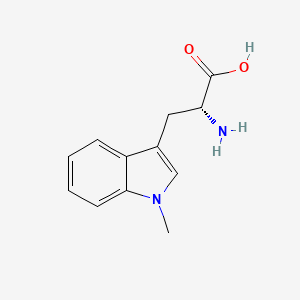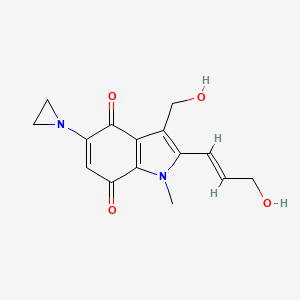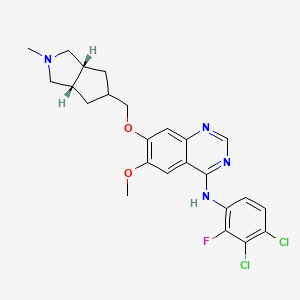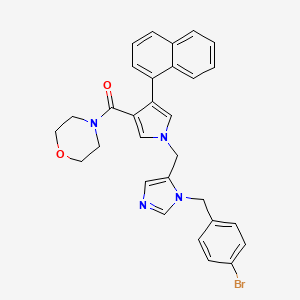
BMS 299897
Overview
Description
BMS 299897 is a sulfonamide-based compound known for its role as a γ-secretase inhibitor. This compound is particularly significant in the field of Alzheimer’s disease research due to its ability to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease .
Mechanism of Action
Target of Action
BMS 299897, also known as “BMS-299897”, “QK855F579S”, “Benzenebutanoic acid, 2-(1R)-1-[[(4-chlorophenyl)sulfonylamino]ethyl]-5-fluoro-”, “®-4-(2-(1-(4-chloro-N-(2,5-difluorophenyl)phenylsulfonamido)ethyl)-5-fluorophenyl)butanoic acid”, or “4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid”, is a sulfonamide γ-secretase inhibitor . Its primary target is the γ-secretase, an integral membrane protein complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain .
Mode of Action
This compound interacts with its target, the γ-secretase, and inhibits its activity. This inhibition results in a decrease in the production of Aβ peptides, with an IC50 of 7 nM for Aβ production inhibition in HEK293 cells stably overexpressing amyloid precursor protein (APP) .
Biochemical Pathways
The inhibition of γ-secretase by this compound affects the amyloidogenic pathway, which is involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease. By inhibiting γ-secretase, this compound prevents the cleavage of APP into Aβ peptides, thereby reducing the formation of these plaques .
Pharmacokinetics
It shows dose- and time-dependent reductions of amyloid β-peptide (Aβ) in brain, cerebrospinal fluid (CSF), and plasma in young transgenic mice .
Result of Action
The primary molecular effect of this compound is the reduction of Aβ peptide concentrations in the brain, CSF, and plasma . At the cellular level, this compound treatment reduces the portion of QD-BDNF signals moving in the retrograde direction with a concomitant increase in the portion of signals moving in the anterograde direction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy in reducing Aβ levels is dependent on the age of the organism, with less effectiveness observed in aged, plaque-bearing murine brain . Furthermore, long-term daily drug dosing can lead to increased drug metabolizing activity in mice, potentially affecting the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
BMS 299897 plays a significant role in biochemical reactions, particularly in the inhibition of γ-secretase . It has an IC50 of 7 nM for Aβ production inhibition in HEK293 cells stably overexpressing amyloid precursor protein (APP) . This compound was found to be 15-fold more effective at preventing the cleavage of APP than of Notch in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting γ-secretase, thereby reducing the production of Aβ, a peptide involved in the pathogenesis of Alzheimer’s disease . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with γ-secretase, leading to the inhibition of this enzyme . This results in a decrease in the production of Aβ, thereby potentially mitigating the symptoms of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows robust inhibition of Aβ production shortly after administration
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in Tg2576 mice, oral administration of this compound markedly reduced Abeta peptide concentrations in a dose-dependent manner .
Metabolic Pathways
The metabolism of this compound was investigated in human liver microsomes, in rat, dog, monkey and human hepatocytes, and in bile duct cannulated rats . Seven metabolites (M1-M7) were identified from in vitro and in vivo studies . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 299897 involves multiple steps, starting with the preparation of key intermediates. The process typically includes sulfonation, halogenation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-efficiency and safety. Quality control measures are stringent to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
BMS 299897 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs. These derivatives are often studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
BMS 299897 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily researched for its potential in treating Alzheimer’s disease by inhibiting amyloid-beta production.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
DAPT: Another γ-secretase inhibitor with a different chemical structure but similar biological activity.
LY-411575: A potent γ-secretase inhibitor used in Alzheimer’s research.
Semagacestat: A γ-secretase inhibitor that was investigated in clinical trials for Alzheimer’s disease.
Uniqueness
BMS 299897 is unique due to its high selectivity for γ-secretase and its ability to inhibit amyloid-beta production without affecting Notch signaling, a pathway crucial for cellular differentiation and development. This selectivity reduces potential side effects and makes this compound a promising candidate for therapeutic development .
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAOBRWCUGOKNH-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460039 | |
| Record name | BMS 299897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290315-45-6 | |
| Record name | BMS-299897 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290315456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS 299897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 290315-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-299897 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK855F579S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


